Lipophilicity: 2.9‑fold LogP increase over the unsubstituted core drives membrane permeability
The target compound exhibits a measured logP of 1.72 , which is markedly higher than that of the unsubstituted analog ethyl 1‑methyl‑1H‑pyrazole‑5‑carboxylate (logP = 0.60) [1] and the 3‑ethyl analog (SlogP = 1.16) . This represents a 2.9‑fold increase in the octanol–water partition coefficient relative to the unsubstituted core, and a 1.5‑fold increase over the 3‑ethyl variant.
| Evidence Dimension | Octanol‑water partition coefficient (logP) |
|---|---|
| Target Compound Data | 1.72 (measured) |
| Comparator Or Baseline | Ethyl 1‑methyl‑1H‑pyrazole‑5‑carboxylate: logP 0.60; Ethyl 3‑ethyl‑1‑methyl‑1H‑pyrazole‑5‑carboxylate: SlogP 1.16 |
| Quantified Difference | +1.12 vs. unsubstituted; +0.56 vs. 3‑ethyl |
| Conditions | Calculated/experimental logP values from authoritative chemical databases. |
Why This Matters
Higher lipophilicity directly improves passive membrane permeability, a critical parameter for cell‑based assays, in vivo pesticide uptake, and CNS drug discovery.
- [1] CIRS Group CAS Database. Ethyl 1‑methyl‑1H‑pyrazole‑5‑carboxylate. https://hgt.cirs-group.com/tools/cas/detail/11lhzf39u1?cas=197079-26-8 (accessed 2026-04-25). View Source
